molecular formula C12H13IN2O B8421601 2-Butyl-6-iodoquinazolin-4(1H)-one

2-Butyl-6-iodoquinazolin-4(1H)-one

Cat. No.: B8421601
M. Wt: 328.15 g/mol
InChI Key: SWFUFDXHXYGRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-6-iodoquinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic framework with a ketone group at position 4. Its structure includes a butyl substituent at position 2 and an iodine atom at position 6 (Fig. 1). Quinazolinones are pharmacologically significant due to their diverse bioactivities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

2-butyl-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C12H13IN2O/c1-2-3-4-11-14-10-6-5-8(13)7-9(10)12(16)15-11/h5-7H,2-4H2,1H3,(H,14,15,16)

InChI Key

SWFUFDXHXYGRJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C(C=C2)I)C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectroscopic Comparison with Analogous Quinazolinones

Substituent Effects on NMR Chemical Shifts

The 1H and 13C NMR profiles of quinazolinones vary significantly based on substituents. For example:

  • Streptochlorin (Fig. 1B) lacks bulky halogen substituents, resulting in upfield shifts for aromatic protons compared to iodinated analogs .
  • Sch-642305 (Table 1) exhibits distinct 1H shifts (e.g., δ 7.35 ppm for H-5) due to its unique oxepane and methyl groups, which alter electron density across the quinazolinone core .
  • p-334, a related compound, shows pH-dependent 1H and 13C shifts (Fig. 2a–b), suggesting protonation/deprotonation events at the quinazolinone nitrogen, a feature likely shared by 2-butyl-6-iodoquinazolin-4(1H)-one .

Table 1: Comparative NMR Data of Quinazolinone Derivatives

Compound Key Substituents 1H Shift (ppm) 13C Shift (ppm) Reference
2-Butyl-6-iodoquinazolin-4(1H)-one C2-butyl, C6-iodo Not reported Not reported N/A
Streptochlorin C6-chloro δ 6.8–7.2 δ 110–150
Sch-642305 C2-oxepane, C7-methyl δ 7.35 (H-5) δ 168 (C-4)
p-334 C2-phenyl pH-dependent pH-dependent

Electronic and Steric Influences

  • Iodo vs.
  • Butyl Chain vs. Aromatic Groups : The C2-butyl group increases hydrophobicity compared to phenyl-substituted analogs like p-334, which may enhance cellular uptake but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.